N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide
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Overview
Description
N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms, and a carboxamide group attached to the pyrimidine ring. The cyclohexylmethyl and cyclopropyl groups add to the complexity and potential biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of cyclohexylmethylamine with 6-cyclopropylpyrimidine-4-carboxylic acid under appropriate conditions to form the desired carboxamide. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:
N-(Cyclohexylmethyl)-6-phenylpyrimidine-4-carboxamide: Similar structure but with a phenyl group instead of a cyclopropyl group, which may result in different biological activities.
N-(Cyclohexylmethyl)-6-methylpyrimidine-4-carboxamide: Contains a methyl group instead of a cyclopropyl group, potentially altering its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its interactions with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(16-9-11-4-2-1-3-5-11)14-8-13(12-6-7-12)17-10-18-14/h8,10-12H,1-7,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPYYMPEUVGQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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